tert-Butyl benzo[d][1,3]dioxol-4-ylcarbamate

CYP11B2 inhibition Aldosterone synthase Cardiovascular research

Critical Boc-protected building block for medicinal chemistry, offering superior ambient stability versus the free amine. This specific carbamate enables orthogonal deprotection strategies (TFA-labile) for reproducible synthesis of CYP11B2 inhibitors and complex bioconjugates. Ensure supply chain integrity with batch-specific analytical data.

Molecular Formula C12H15NO4
Molecular Weight 237.25 g/mol
CAS No. 111081-10-8
Cat. No. B1284056
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl benzo[d][1,3]dioxol-4-ylcarbamate
CAS111081-10-8
Molecular FormulaC12H15NO4
Molecular Weight237.25 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC1=C2C(=CC=C1)OCO2
InChIInChI=1S/C12H15NO4/c1-12(2,3)17-11(14)13-8-5-4-6-9-10(8)16-7-15-9/h4-6H,7H2,1-3H3,(H,13,14)
InChIKeyDMJXLFFMPQLTHE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl benzo[d][1,3]dioxol-4-ylcarbamate (CAS 111081-10-8) – A Boc-Protected Benzo[d][1,3]dioxol-4-amine Building Block for Medicinal Chemistry and Targeted Synthesis


tert-Butyl benzo[d][1,3]dioxol-4-ylcarbamate (CAS 111081-10-8) is a benzo[d][1,3]dioxole-derived carbamate featuring an acid-labile tert-butyloxycarbonyl (Boc) protecting group on the amine nitrogen. This compound serves primarily as a protected amine building block, enabling controlled incorporation of the benzo[d][1,3]dioxol-4-amine moiety into more complex molecular architectures while minimizing undesired side reactions during multi-step synthetic sequences [1]. The benzo[d][1,3]dioxole (methylenedioxyphenyl) core is a privileged scaffold in medicinal chemistry, present in numerous bioactive molecules, and the Boc-protected form offers distinct advantages in terms of stability and handling compared to the free amine .

Why Generic Substitution of tert-Butyl benzo[d][1,3]dioxol-4-ylcarbamate (CAS 111081-10-8) with Unprotected or Alternative Protected Analogs Compromises Synthetic Outcomes and Analytical Reliability


Direct substitution of tert-butyl benzo[d][1,3]dioxol-4-ylcarbamate with the free amine, benzo[d][1,3]dioxol-4-amine (CAS 1668-84-4), or with alternative carbamate-protected analogs is not chemically equivalent and introduces measurable risks to synthetic reproducibility and final product integrity. The free amine exhibits significantly different stability and handling requirements, requiring storage in dark, sealed containers at 2-8°C , whereas the Boc-protected compound demonstrates broader ambient compatibility (room temperature storage) . Furthermore, the Boc group provides a distinct deprotection profile under acidic conditions, allowing orthogonal protecting group strategies that are unattainable with the free amine or other carbamates such as Cbz or Fmoc [1]. This differential in bench stability and synthetic utility directly impacts downstream yield and purity, making the specific Boc-protected form a critical selection criterion for reproducible research.

Quantitative Differentiation Evidence for tert-Butyl benzo[d][1,3]dioxol-4-ylcarbamate (CAS 111081-10-8) Versus Closest Analogs and Alternative Intermediates


CYP11B2 (Aldosterone Synthase) Inhibitory Potency: Direct Comparison with Clinical Benchmark Osilodrostat

tert-Butyl benzo[d][1,3]dioxol-4-ylcarbamate demonstrates potent inhibition of human CYP11B2 (aldosterone synthase) with an IC50 of 2.90 nM in a stably transfected mouse Y-1 cell assay using deoxycortisol or deoxycorticosterone as substrate [1]. For comparison, the clinically approved aldosterone synthase inhibitor osilodrostat (LCI699) exhibits an IC50 of 0.7 nM against human CYP11B2 under comparable conditions [2]. While osilodrostat shows slightly higher absolute potency, the target compound's sub-10 nM activity places it within the same order of magnitude as a validated therapeutic agent, establishing its utility as a viable scaffold or intermediate for developing novel aldosterone synthase modulators.

CYP11B2 inhibition Aldosterone synthase Cardiovascular research

Purity Specification Consistency: 95% Minimum Purity with Batch-Specific Analytical Documentation

Commercial suppliers consistently specify a minimum purity of 95% for tert-butyl benzo[d][1,3]dioxol-4-ylcarbamate, as documented by AKSci, Chemenu, and Bidepharm . This 95% threshold is comparable to or exceeds typical purity grades offered for many research-grade Boc-protected aniline derivatives. However, a key differentiator for procurement is the availability of batch-specific analytical data (NMR, HPLC, GC) from vendors such as Bidepharm, which provides direct traceability and verification of the 95% specification for each production lot . In contrast, the free amine benzo[d][1,3]dioxol-4-amine is often supplied at 97% purity , but its inherent instability under ambient conditions can lead to rapid degradation and loss of effective purity upon storage, a risk mitigated by the Boc-protected form's enhanced bench stability.

Purity specification Quality control Reproducibility

Long-Term Storage Stability: Room Temperature Compatibility vs. Free Amine Refrigeration Requirement

tert-Butyl benzo[d][1,3]dioxol-4-ylcarbamate is recommended for long-term storage at room temperature or in a cool, dry place . In contrast, the unprotected free amine, benzo[d][1,3]dioxol-4-amine, requires storage at 2-8°C, sealed in a dark, dry environment . This differential in storage requirements reflects the Boc group's role in stabilizing the amine against oxidation and moisture-induced degradation. The ability to store the Boc-protected compound at ambient temperature reduces cold-chain logistics costs and simplifies laboratory handling, making it a more practical and cost-effective choice for research groups without dedicated refrigerated storage capacity or for long-term stockpiling of intermediates.

Storage stability Handling Logistics

Synthetic Utility: Orthogonal Boc Deprotection Enables Precise Amine Installation in Complex Sequences

The Boc group on tert-butyl benzo[d][1,3]dioxol-4-ylcarbamate is readily cleaved under mild acidic conditions (e.g., 4 M HCl in dioxane, TFA), yielding the free amine quantitatively for subsequent functionalization . This orthogonal deprotection strategy is not feasible with the free amine or with alternative protecting groups such as Cbz (which requires hydrogenolysis) or Fmoc (which requires basic conditions). The ability to selectively liberate the amine in the presence of other acid-sensitive functionalities is a critical advantage for constructing complex molecules where precise control over amine reactivity is paramount. The direct use of benzo[d][1,3]dioxol-4-amine in such sequences would lead to uncontrolled reactions and complex product mixtures, significantly reducing overall synthetic efficiency and yield.

Protecting group strategy Boc deprotection Multi-step synthesis

High-Impact Research and Industrial Applications for tert-Butyl benzo[d][1,3]dioxol-4-ylcarbamate (CAS 111081-10-8) Derived from Quantitative Differentiation Evidence


Medicinal Chemistry: Aldosterone Synthase (CYP11B2) Inhibitor Development

For research programs targeting aldosterone synthase (CYP11B2) for cardiovascular indications such as hypertension, heart failure, or primary aldosteronism, tert-butyl benzo[d][1,3]dioxol-4-ylcarbamate offers a validated starting scaffold with demonstrated sub-10 nM inhibitory activity (IC50 = 2.90 nM). Its potency, benchmarked against the clinical agent osilodrostat (IC50 = 0.7 nM), positions it as a viable intermediate for lead optimization and structure-activity relationship (SAR) studies. The Boc-protected amine allows for modular derivatization, enabling systematic exploration of substituent effects on CYP11B2 inhibition while maintaining synthetic tractability [1][2].

Multi-Step Organic Synthesis: Controlled Installation of the Benzo[d][1,3]dioxol-4-amine Moiety

In complex molecule construction, the Boc-protected form is essential for preventing premature amine reactivity. The compound can be carried through multiple synthetic steps without interference, then quantitatively deprotected under mild acidic conditions (e.g., TFA, HCl/dioxane) to reveal the free amine for final coupling or functionalization. This orthogonal strategy is superior to using the free amine, which would lead to uncontrolled side reactions, or alternative carbamates (Cbz, Fmoc) that require incompatible deprotection conditions. The compound's room-temperature storage stability further enhances its utility in laboratory settings by reducing cold-chain dependence .

Chemical Biology and Probe Development: Boc-Protected Amine as a Stable Intermediate for Bioconjugation

The enhanced bench stability of the Boc-protected compound compared to the free amine makes it a preferred building block for preparing bioconjugates, fluorescent probes, or affinity reagents. The benzo[d][1,3]dioxole core is a recognized pharmacophore, and the Boc group ensures that the reactive amine is only unmasked when desired, minimizing non-specific labeling or degradation during synthesis. The availability of batch-specific analytical documentation (NMR, HPLC, GC) from vendors further supports reproducible probe synthesis, which is critical for generating reliable biological data .

Process Chemistry and Scale-Up: Cost-Effective and Logistically Simple Intermediate

For pilot-scale synthesis or process development, the compound's room-temperature storage compatibility translates to lower infrastructure costs and simplified logistics compared to the refrigerated free amine. The consistent 95% minimum purity specification, with available batch analysis, ensures reliable material quality at larger scales, reducing the risk of costly batch failures due to impure or degraded starting material. This combination of stability, purity, and analytical traceability makes it an attractive intermediate for scaling research findings toward preclinical development .

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